molecular formula C15H15N3O2 B5510001 N-{4-[(dimethylamino)carbonyl]phenyl}nicotinamide

N-{4-[(dimethylamino)carbonyl]phenyl}nicotinamide

Cat. No. B5510001
M. Wt: 269.30 g/mol
InChI Key: RNEUVTZDJRRBTD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to “N-{4-[(dimethylamino)carbonyl]phenyl}nicotinamide” has been reported in the literature . For instance, the synthesis of isomeric (E)-[4-(dimethylamino)phenyl]-vinylquinoxalines has been described . The synthesis involved the preparation of isomeric (E)-3-, (E)-6-, (E)-7-[4-(dimethylamino)phenylethenyl]quinoxalin-2-ones and 2-phenylquinoxalines .

Scientific Research Applications

Anticancer Properties

N-{4-[(dimethylamino)carbonyl]phenyl}nicotinamide has been investigated for its potential as an anticancer agent. Specifically, it targets VEGFR-2 (vascular endothelial growth factor receptor 2), a protein involved in angiogenesis. Inhibition of VEGFR-2 is a promising strategy for developing novel anticancer drugs . Compound 8, derived from this compound, demonstrated potent anti-proliferative activity against human cancer cell lines (HCT-116 and HepG2) with an IC50 value of 77.02 nM (compared to sorafenib: IC50 = 53.65 nM) . Further studies have shown that it induces cell cycle arrest and apoptosis in cancer cells .

Immunomodulation

Some derivatives of N-{4-[(dimethylamino)carbonyl]phenyl}nicotinamide exhibit immunomodulatory effects. These compounds may influence immune responses, making them relevant for potential therapeutic applications .

Antifungal Activity

While not extensively studied, certain modifications to the compound structure have led to enhanced antifungal properties. For instance, introducing 4-chloro-6-methyl groups on the benzene ring and incorporating hydrazone groups containing N,N-dimethylamino and acetyl at -NH2 improved antifungal activity .

Organic Material Synthesis

N-{4-[(dimethylamino)carbonyl]phenyl}nicotinamide derivatives have been synthesized and characterized as organic materials. For example, 4-N,N-dimethylamino-4’-N’-methylstilbazolium 2,4-dinitrobenzenesulfonate (DSDNS) was successfully grown as single crystals. Such materials may find applications in optoelectronics or other fields .

Medicinal Chemistry Research

Researchers have explored the chemical properties and structure-activity relationships of N-{4-[(dimethylamino)carbonyl]phenyl}nicotinamide derivatives. These investigations contribute to our understanding of drug design and optimization .

properties

IUPAC Name

N-[4-(dimethylcarbamoyl)phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c1-18(2)15(20)11-5-7-13(8-6-11)17-14(19)12-4-3-9-16-10-12/h3-10H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNEUVTZDJRRBTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)NC(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Dimethylcarbamoyl-phenyl)-nicotinamide

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